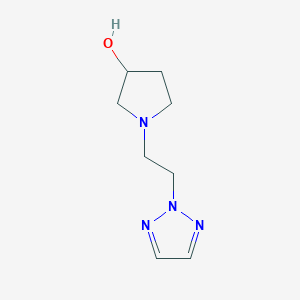

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic ring . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely important in medicinal chemistry, offering a wide range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by two carbon and three nitrogen atoms in a five-membered aromatic ring . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with azides can lead to 1,5-disubstituted triazoles via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Physical and Chemical Properties Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid . They are stable compounds and are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Applications De Recherche Scientifique

Coordination Polymers and Structural Analysis

Tetranuclear Zn(II) and Mononuclear Ni(II) Coordination Polymers : A study by Hu et al. (2016) synthesized isomeric compounds leading to the formation of coordination polymers, demonstrating the structural versatility of triazole-containing ligands in creating complex metal-organic frameworks (MOFs). These polymers exhibited unique 3D structures, influenced by metal-ion complexation and ligand decomposition dynamics (Hu et al., 2016).

Synthesis of Novel Compounds

Synthesis of 1,2,4-Triazolo Pyridine Derivatives : Kumar and Mashelkar (2007) focused on synthesizing new triazole derivatives incorporating a pyrano[2,3-b]pyridine moiety, emphasizing the structural diversity achievable through the manipulation of triazole-based compounds (Ν. V. Kumar, & U. Mashelkar, 2007).

Efficient Synthesis of Fluoroalkylated 1H-1,2,3-Triazoles : Peng and Zhu (2003) described the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the application of triazole compounds in developing novel gem-difluorinated structures. This work showcases the potential of triazole derivatives in synthesizing new classes of compounds with specific functional groups (W. Peng, & Shizheng Zhu, 2003).

Catalysis and Organic Synthesis

Rhodium(II)-Catalyzed Denitrogenative Transannulation : Koronatov et al. (2020) developed a method for synthesizing 4-pyrrolin-2-ones from 1H-1,2,3-triazoles, showcasing the catalytic capabilities of triazole derivatives in facilitating novel organic transformations (Alexander N. Koronatov et al., 2020).

Photoluminescence and Material Properties

Assembly of Photoluminescent Clusters : Bai et al. (2015) demonstrated the assembly of photoluminescent copper(I)-iodide clusters using triazole-based NS ligands. This research illustrates the potential of triazole derivatives in constructing materials with specific photoluminescent properties (Shiqiang Bai et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the field of 1,2,3-triazole research involve the development of novel 1,2,3-triazole derivatives with enhanced biological activities. The use of different synthetic strategies and the exploration of their potential applications in various fields of science are areas of ongoing research .

Propriétés

IUPAC Name |

1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUDMKOKVHKVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)

![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)

![5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide](/img/structure/B2818731.png)

![3-(3,4-dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2818732.png)